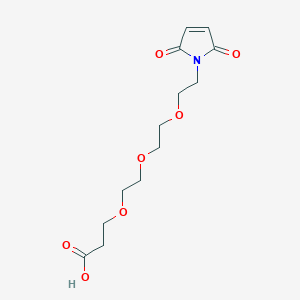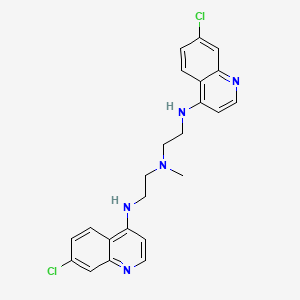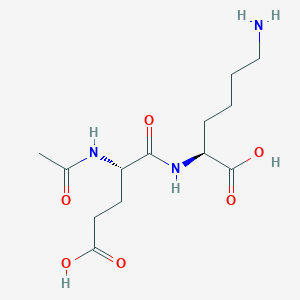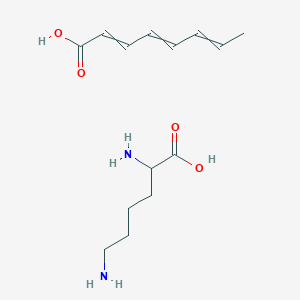
Mal-PEG3-Säure
Übersicht
Beschreibung
Maleimido-tri(ethylene glycol)-propionic acid is a compound that features a maleimide group attached to a tri(ethylene glycol) chain, which is further connected to a propionic acid moiety. This compound is known for its utility in bioconjugation and crosslinking applications due to its ability to form stable thioether bonds with sulfhydryl groups.
Wissenschaftliche Forschungsanwendungen
Maleimido-tri(ethylene glycol)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and crosslinkers for studying protein interactions and structures.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of self-healing polymers and other advanced materials.
Wirkmechanismus
Target of Action
Mal-PEG3-acid, a polyethylene glycol (PEG) linker, primarily targets molecules with thiol groups and primary amine groups . The maleimide group in Mal-PEG3-acid reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mode of Action
Mal-PEG3-acid interacts with its targets through covalent bonding. The maleimide group in Mal-PEG3-acid forms a covalent bond with a thiol group, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Pathways
It is known that peg linkers like mal-peg3-acid are often used in the synthesis of protacs , which are designed to degrade specific proteins within cells. This suggests that Mal-PEG3-acid could potentially influence protein degradation pathways.
Pharmacokinetics
The hydrophilic peg spacer in mal-peg3-acid increases solubility in aqueous media , which could potentially enhance its absorption and distribution within the body
Action Environment
The action, efficacy, and stability of Mal-PEG3-acid can be influenced by various environmental factors. For instance, the reactivity of the maleimide group with thiol groups can be affected by pH . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous media , suggesting that the presence of water could influence the action of Mal-PEG3-acid
Biochemische Analyse
Biochemical Properties
Maleimido-tri(ethylene glycol)-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used for the preparation of neolymphostin-based ADC precursors for site-specific cysteine mutant trastuzumab-A114C conjugation .
Cellular Effects
The effects of Maleimido-tri(ethylene glycol)-propionic acid on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Maleimido-tri(ethylene glycol)-propionic acid exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maleimido-tri(ethylene glycol)-propionic acid change over time. It has been observed that the product’s stability, degradation, and any long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Maleimido-tri(ethylene glycol)-propionic acid vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Maleimido-tri(ethylene glycol)-propionic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it also affects metabolic flux or metabolite levels .
Transport and Distribution
Maleimido-tri(ethylene glycol)-propionic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it also affects its localization or accumulation .
Subcellular Localization
The subcellular localization of Maleimido-tri(ethylene glycol)-propionic acid and its effects on its activity or function are significant. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of maleimido-tri(ethylene glycol)-propionic acid typically involves the reaction of maleimide with tri(ethylene glycol) and propionic acid under controlled conditions. One common method includes the use of a Diels-Alder reaction, where maleimide reacts with a diene to form the desired product . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the product.
Industrial Production Methods
Industrial production of maleimido-tri(ethylene glycol)-propionic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Maleimido-tri(ethylene glycol)-propionic acid primarily undergoes addition reactions, particularly Michael addition, where the maleimide group reacts with nucleophiles such as thiols. This reaction forms stable thioether bonds, making it valuable in bioconjugation .
Common Reagents and Conditions
Common reagents used in reactions with maleimido-tri(ethylene glycol)-propionic acid include thiol-containing compounds, which react with the maleimide group under mild pH conditions (typically pH 6.5-7.5) . The reaction is highly specific and efficient, forming stable thioether linkages.
Major Products Formed
The major products formed from reactions involving maleimido-tri(ethylene glycol)-propionic acid are thioether-linked conjugates. These products are stable and resistant to cleavage by reducing agents or physiological buffer conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-bis(maleimido)diethylene glycol: Similar in structure but with a shorter polyethylene glycol spacer.
1,11-bis(maleimido)triethylene glycol: Similar in structure with a longer polyethylene glycol spacer.
ω-(N-maleimido)caproic acid: Another maleimide derivative used in bioconjugation.
Uniqueness
Maleimido-tri(ethylene glycol)-propionic acid is unique due to its specific combination of a maleimide group, tri(ethylene glycol) chain, and propionic acid moiety. This structure provides enhanced solubility, stability, and reduced immunogenicity compared to other maleimide derivatives .
Eigenschaften
CAS-Nummer |
518044-40-1 |
|---|---|
Molekularformel |
C13H19NO7 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrol-1-yl)-5-hydroxy-2,2-bis(2-hydroxyethyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO7/c15-6-3-9(14-10(18)1-2-11(14)19)13(4-7-16,5-8-17)12(20)21/h1-2,9,15-17H,3-8H2,(H,20,21) |
InChI-Schlüssel |
AMOPUHDFPSFVHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)O |
Kanonische SMILES |
C1=CC(=O)N(C1=O)C(CCO)C(CCO)(CCO)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mal-PEG3-acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)










